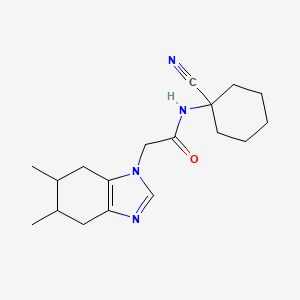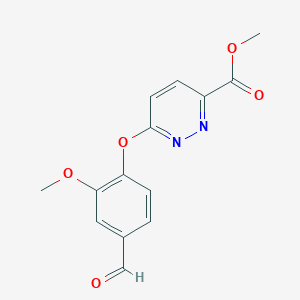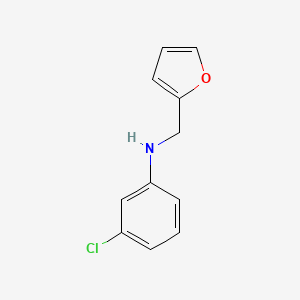![molecular formula C20H11N3O3S2 B2915981 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide CAS No. 864939-18-4](/img/structure/B2915981.png)
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, an isoindoline dione, and a thiophene carboxamide . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzothiazole, isoindoline dione, and thiophene carboxamide groups each contribute to the overall structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has extensively focused on the synthesis and characterization of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups due to their potential biological activities. For instance, Patel et al. (2010) explored the synthesis and biological activity of derivatives including the 1,3-dioxoisoindolin-2-yl group, highlighting their potential as antimicrobials due to promising antibacterial activities (Patel & Dhameliya, 2010).
Antioxidant Activity
The antioxidant properties of derivatives related to 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide have been a subject of interest. Tumosienė et al. (2019) reported on the antioxidant activity of similar compounds, revealing significant potential in combating oxidative stress. This study highlights the importance of structural moieties in determining antioxidant capacity, suggesting that modifications could enhance these properties for therapeutic applications (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl components. For example, Narayana et al. (2004) focused on the development of thiazol-5-yl derivatives as potential antifungal agents, suggesting the structural relevance of these compounds in designing new antimicrobial medications (Narayana et al., 2004).
Anticancer Activity
The search for novel anticancer agents has led to the investigation of thiazol-2-yl and dioxoisoindolin-5-yl derivatives. Gudipati et al. (2011) synthesized a series of compounds to assess their anticancer and antioxidant activities, underscoring the therapeutic potential of these chemical frameworks in cancer treatment (Gudipati et al., 2011).
Anti-inflammatory Properties
The anti-inflammatory properties of compounds featuring benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups have also been explored. Nikalje et al. (2015) reported on the synthesis and evaluation of thiazolidin-5-yl derivatives as anti-inflammatory agents, showcasing the potential of these compounds in treating inflammation-related disorders (Nikalje et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-6-5-10(9-12(11)18(25)23-17)21-19(26)15-7-8-16(27-15)20-22-13-3-1-2-4-14(13)28-20/h1-9H,(H,21,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKGMQPPIGRLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

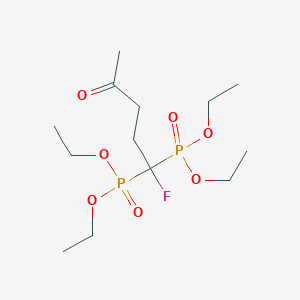
![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)
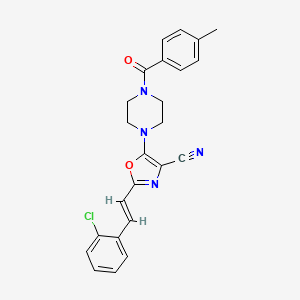
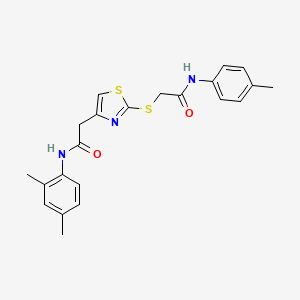
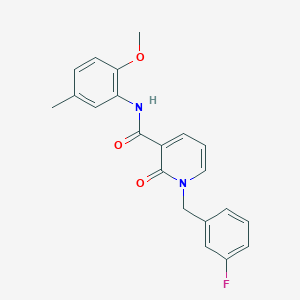
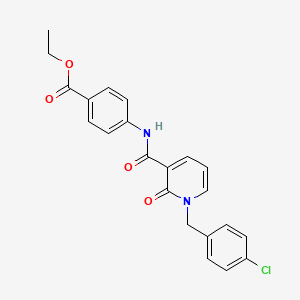
![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)
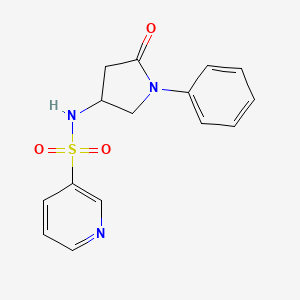
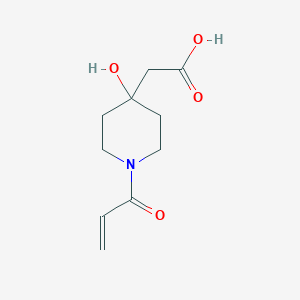
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)
